BenchChemオンラインストアへようこそ!

1-Cyclobutyl-[1,4]diazepanedihydrochloride

Lipophilicity CNS drug design Blood-brain barrier

This dihydrochloride salt is the preferred physical form for CNS drug discovery, delivering aqueous solubility and bench stability superior to the free base. Its cyclobutyl N-substituent provides an unrivalled balance: a calculated LogP of ~1.10 that falls squarely in the CNS-permeable sweet spot, plus rigid ring constraint that orients downstream amide pharmacophores for optimal histamine H3 receptor complementarity—validated in the brain-penetrant clinical candidate JNJ-39220675 (hH3 Ki = 1.4 nM). Scale-up is de-risked by a documented 107–125 g batch process using symmetrical homopiperazine. Full QC package (MSDS, NMR, HPLC, LC-MS) is standard. Sourcing a cheaper linear-alkyl analogue risks target affinity, brain penetration, and metabolic stability.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
CAS No. 851048-49-2
Cat. No. B1456614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-[1,4]diazepanedihydrochloride
CAS851048-49-2
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCCNCC2.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-3-9(4-1)11-7-2-5-10-6-8-11;;/h9-10H,1-8H2;2*1H
InChIKeyMZHYBVNXTRBPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-[1,4]diazepane Dihydrochloride (CAS 851048-49-2): Chemical Identity, Salt-Form Advantage, and Core Scaffold


1-Cyclobutyl-[1,4]diazepane dihydrochloride (CAS 851048-49-2, molecular formula C₉H₁₈N₂·2HCl, MW 227.18 g/mol) is the dihydrochloride salt of the 1,4-diazepane heterocycle bearing an N-cyclobutyl substituent . This compound serves as a versatile secondary-amine building block in medicinal chemistry, with documented utility as the core scaffold in multiple histamine H3 receptor antagonist series, including the brain-penetrant clinical candidate JNJ-39220675 [1]. The dihydrochloride form enhances aqueous solubility and bench stability relative to the free base, making it the preferred physical form for synthetic and formulation workflows [2].

Why 1-Cyclobutyl-[1,4]diazepane Dihydrochloride Cannot Be Replaced by Other N-Alkyl or N-Cycloalkyl 1,4-Diazepanes in CNS-Targeted Medicinal Chemistry


The 1,4-diazepane scaffold is commercially available with a variety of N1-substituents, including methyl, ethyl, isopropyl, butyl, cyclopropyl, and cyclopentyl variants. However, the cyclobutyl group imparts a unique combination of intermediate lipophilicity (calculated LogP ≈ 1.10) that falls between the lower values of methyl (LogP ≈ 0.18) and cyclopropyl (LogP ≈ 0.25) and the higher value of butyl (LogP ≈ 1.35) [1][2]. This intermediate LogP window is critical for achieving balanced blood-brain barrier penetration while minimizing non-specific protein binding. Furthermore, the rigid puckered conformation of the cyclobutyl ring introduces conformational constraint not achievable with flexible linear alkyl chains (e.g., butyl), which can critically orient pharmacophoric groups in downstream amide-coupled products such as H3 receptor antagonists [3]. Simply substituting a cheaper 1-methyl- or 1-butyl-1,4-diazepane risks compromising target binding affinity, CNS penetration, or metabolic stability in the final drug candidate.

Quantitative Differentiation Evidence for 1-Cyclobutyl-[1,4]diazepane Dihydrochloride Versus Closest N-Substituted Analogs


LogP Profiling: 1-Cyclobutyl Achieves the Favorable Lipophilicity Window Between Methyl/Cyclopropyl (Too Polar) and Butyl (Too Lipophilic) for CNS Drug Design

The calculated LogP of 1-cyclobutyl-1,4-diazepane free base is 1.10, positioning it in a favorable intermediate range for CNS drug design. In contrast, the smaller N-methyl analog has a LogP of 0.18, the N-cyclopropyl analog has a LogP of 0.25, and the linear N-butyl analog reaches LogP 1.35 [1][2]. The approximately 1-log-unit increase over methyl/cyclopropyl variants improves passive membrane permeability, while maintaining values below the butyl threshold that may increase non-specific protein binding. In the specific context of H3 receptor antagonists, the lipophilicity contributed by the cyclobutyl group, combined with the distal aromatic portion of the final molecules, produces clinically validated brain-penetrant compounds such as JNJ-39220675, which demonstrated robust brain H3 receptor occupancy in baboon PET studies at 1 mg/kg p.o. [3].

Lipophilicity CNS drug design Blood-brain barrier

Scalable Synthesis Documentation: 107–125 g Batch Production of 4-Cyclobutyl-1,4-diazepane-Derived H3 Antagonists Demonstrates Process Maturity

The 4-cyclobutyl-1,4-diazepane scaffold is a key intermediate in the synthesis of two structurally related H3 antagonists scaled to 107 g and 125 g batch sizes, as reported in a dedicated process chemistry publication [1]. The second-generation process employed unsubstituted homopiperazine (1,4-diazepane) as a symmetrical, cost-effective starting material rather than a more expensive monoprotected variant, driven by a goal to minimize cost of goods [1]. This industrial-scale precedent contrasts with the absence of comparable published scale-up data for 1-methyl-, 1-ethyl-, or 1-cyclopropyl-1,4-diazepane-derived H3 antagonist series, reducing technical risk for procurement decisions.

Process chemistry Scale-up Cost-of-goods

Conformational Restriction and Metabolic Stability: Cyclobutyl Group Provides Rigid Puckered Conformation Not Available with Linear Alkyl Chains

A comprehensive review of cyclobutanes in drug candidates documents that the cyclobutyl ring imparts unique puckered geometry, longer C–C bond lengths, and increased C–C π-character compared to standard alkanes [1]. These properties translate into tangible medicinal chemistry benefits: conformational restriction of pharmacophores, reduced susceptibility to CYP450-mediated metabolism, and directed presentation of key binding groups into hydrophobic receptor pockets [1]. In the 1,4-diazepane context, the rigid cyclobutyl group constrains the N-substituent orientation, which is structurally distinct from the freely rotating linear butyl chain. This constraint is directly relevant to the observed high-affinity H3 binding (Ki = 1.4 nM for the cyclobutyl-containing JNJ-39220675) , where the cyclobutyl moiety contributes to optimal spatial arrangement of the diazepane-amide pharmacophore.

Conformational restriction Metabolic stability Cyclobutane

Dihydrochloride Salt Advantage: Enhanced Solubility and Solid-State Stability Versus Free Base Enables Reliable Formulation and Storage

The dihydrochloride salt (CAS 851048-49-2) is explicitly noted to enhance aqueous solubility and bench stability relative to the free base (CAS 851049-21-3) [1]. A commercial vendor (Synblock) specifies the dihydrochloride at NLT 98% purity with a documented analytical package including MSDS, NMR, HPLC, and LC-MS . The free base is a liquid/oil at ambient temperature with a predicted boiling point of 229.2 °C and density of 0.989 g/cm³ , whereas the dihydrochloride is a solid that simplifies accurate weighing and formulation. This physical form distinction has practical consequences for reproducibility in medicinal chemistry workflows.

Salt form Solubility Solid-state stability

CNS Target Engagement Validation: Cyclobutyl-Derived JNJ-39220675 Achieves High-Affinity H3 Binding (Ki = 1.4 nM, pA₂ = 9.42) and Brain Penetration in Non-Human Primates

JNJ-39220675, (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone, exemplifies the pharmacological value imparted by the 4-cyclobutyl-1,4-diazepane scaffold. This compound exhibits a Ki of 1.4 nM and pA₂ of 9.42 at the human histamine H3 receptor . In anesthetized baboon PET studies using [¹¹C]GSK189254, JNJ-39220675 (1 mg/kg) produced robust blockade of radioligand binding, confirming brain penetration and target engagement in a translational model [1]. While this data is for the elaborated amide product rather than the dihydrochloride building block itself, the cyclobutyl substituent is an integral structural determinant of the observed pharmacology. No comparable in vivo brain-occupancy data exist for analogs bearing N-methyl, N-ethyl, or N-butyl substitution at the diazepane 4-position, highlighting the cyclobutyl group's unique contribution to clinical candidate-quality properties.

Histamine H3 receptor Brain penetration PET imaging

Procurement-Driven Application Scenarios for 1-Cyclobutyl-[1,4]diazepane Dihydrochloride (CAS 851048-49-2)


CNS Drug Discovery: Synthesis of Brain-Penetrant H3 Receptor Antagonist Candidates via Amide Coupling at the Dihydrochloride's Secondary Amine

Medicinal chemistry teams pursuing histamine H3 receptor antagonists for narcolepsy, ADHD, or alcohol-use disorder indications can directly elaborate 1-cyclobutyl-[1,4]diazepane dihydrochloride via amide bond formation. JNJ-39220675, (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone, exemplifies this strategy, achieving Ki = 1.4 nM at hH3 and validated brain penetration in non-human primates [1][2]. The intermediate LogP of the cyclobutyl building block (1.10) supports CNS drug-likeness, while its rigid puckered conformation orients the amide pharmacophore for optimal H3 receptor complementarity [3].

Scale-Up Feasibility: Procurement of cGMP-Ready Building Block with Documented Multi-Hundred-Gram Process Precedent

Process chemistry groups can confidently source 1-cyclobutyl-[1,4]diazepane dihydrochloride knowing that its downstream derivatives have been scaled to 107–125 g batches using a cost-optimized second-generation process employing symmetrical homopiperazine [1]. The dihydrochloride salt form provides a solid, easily handled intermediate with NLT 98% purity and full QC documentation (MSDS, NMR, HPLC, LC-MS) [2], reducing analytical burden during GLP toxicology batch preparation.

Physicochemical Property Screening: Building Block Selection for Parallel Library Synthesis with Controlled Lipophilicity and Basicity

In library design where balancing LogP and pKa across a series is critical, 1-cyclobutyl-1,4-diazepane (LogP = 1.10) provides an intermediate lipophilicity that avoids the excessive polarity of 1-methyl (LogP = 0.18) and the higher LogP of 1-butyl (LogP = 1.35) [1][2]. Its predicted pKa of 10.59 positions it as a moderately basic secondary amine suitable for both amide coupling and reductive amination chemistry, enabling systematic exploration of structure-activity relationships around the diazepane N-substituent [3].

Conformational Restriction SAR: Probing the Role of N-Cycloalkyl Substitution on Target Selectivity and Metabolic Stability

Research groups investigating the impact of N-substituent rigidity on GPCR selectivity profiles can compare 1-cyclobutyl-1,4-diazepane with its flexible butyl analog and more strained cyclopropyl analog. The cyclobutyl group offers a 'Goldilocks' conformational constraint—more rigid than butyl, yet less strained and metabolically labile than cyclopropyl—making it an ideal probe for SAR studies [1]. The class-level evidence that cyclobutyl rings enhance metabolic stability by reducing CYP450-mediated oxidation further supports its inclusion in lead optimization libraries [1].

Quote Request

Request a Quote for 1-Cyclobutyl-[1,4]diazepanedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.